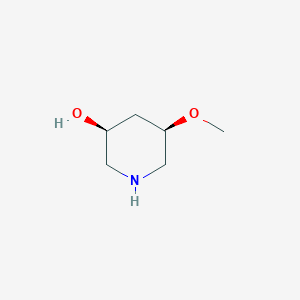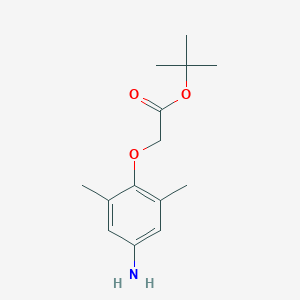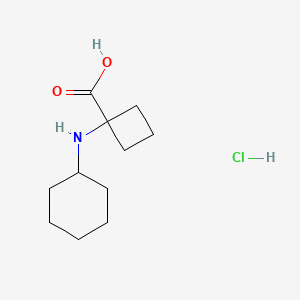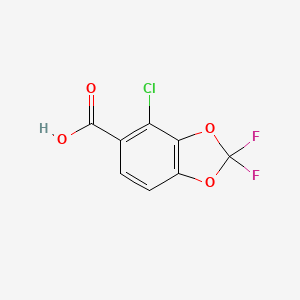
4-Chloro-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a chloro group, two difluoro groups, and a dioxaindane ring system
Métodos De Preparación
The synthesis of 4-Chloro-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of nitro groups to the aromatic ring.
Esterification: Conversion of carboxylic acids to esters.
Reduction: Reduction of nitro groups to amines.
Diazotization: Formation of diazonium salts from amines.
Hydrolysis: Conversion of esters back to carboxylic acids.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .
Análisis De Reacciones Químicas
4-Chloro-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common reagents used in these reactions include hydrogen gas (H₂) for reductions, nitric acid (HNO₃) for oxidations, and halogenating agents for substitutions. Major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which 4-Chloro-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to downstream effects .
Comparación Con Compuestos Similares
Similar compounds to 4-Chloro-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid include:
- 2,4-Dichloro-3,5-difluorobenzoic acid
- 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid
These compounds share structural similarities but differ in their specific functional groups and overall reactivity.
Propiedades
Fórmula molecular |
C8H3ClF2O4 |
|---|---|
Peso molecular |
236.55 g/mol |
Nombre IUPAC |
4-chloro-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid |
InChI |
InChI=1S/C8H3ClF2O4/c9-5-3(7(12)13)1-2-4-6(5)15-8(10,11)14-4/h1-2H,(H,12,13) |
Clave InChI |
ACXHFLPLTSJJCI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1C(=O)O)Cl)OC(O2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


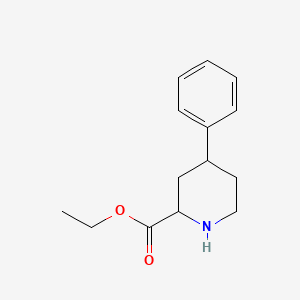
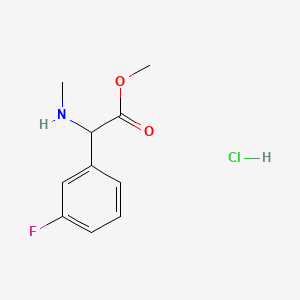
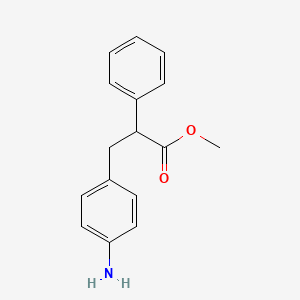
![[(5-Methylfuran-2-yl)methyl][(oxolan-2-yl)methyl]amine hydrochloride](/img/structure/B13506845.png)
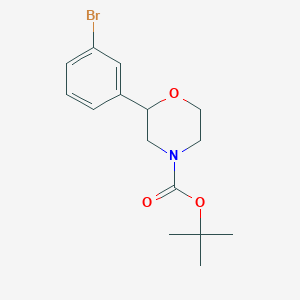
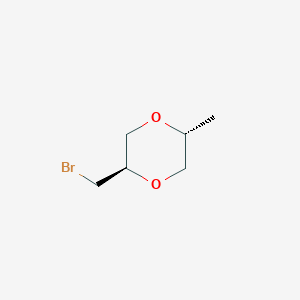
![6-(((Tert-butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13506868.png)

![rac-[(2R,6S)-6-methyloxan-2-yl]methanesulfonylchloride](/img/structure/B13506889.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B13506893.png)
![Ethyl[(3-fluoro-4-methoxyphenyl)methyl]aminehydrochloride](/img/structure/B13506918.png)
